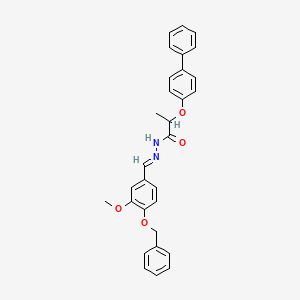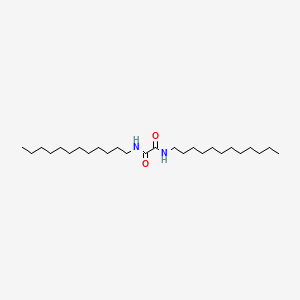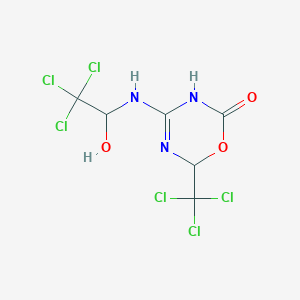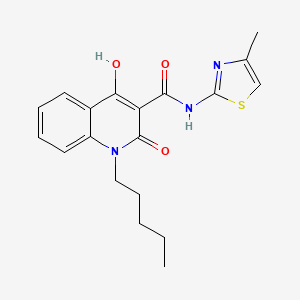
N'-(4-Butoxybenzylidene)decanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Butoxybenzylidene)decanohydrazide is a chemical compound with the molecular formula C21H34N2O2 and a molecular weight of 346.517 g/mol . It is part of a class of compounds known as hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). This compound is used in various research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of N’-(4-Butoxybenzylidene)decanohydrazide typically involves the condensation reaction between 4-butoxybenzaldehyde and decanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone bond, and the product is then purified by recrystallization .
Industrial production methods for this compound are not well-documented, but similar hydrazones are often synthesized using batch or continuous flow processes. These methods involve the careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
N’-(4-Butoxybenzylidene)decanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding hydrazine derivative.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N’-(4-Butoxybenzylidene)decanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its hydrazone group makes it a versatile intermediate in organic synthesis.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of new drugs with hydrazone-based structures.
Mecanismo De Acción
The mechanism of action of N’-(4-Butoxybenzylidene)decanohydrazide involves its interaction with molecular targets through the hydrazone functional group. This group can form stable complexes with metal ions and biological molecules, which can modulate the activity of enzymes and other proteins. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
N’-(4-Butoxybenzylidene)decanohydrazide can be compared with other similar compounds, such as:
- N’-(4-Butoxybenzylidene)octadecanohydrazide
- N’-(4-Butoxybenzylidene)tetradecanohydrazide
- N’-(4-Ethoxybenzylidene)decanohydrazide
- N’-(4-Hydroxybenzylidene)decanohydrazide
These compounds share similar structural features but differ in the length of the alkyl chain or the substituents on the benzylidene group. The uniqueness of N’-(4-Butoxybenzylidene)decanohydrazide lies in its specific combination of the butoxy group and the decanohydrazide moiety, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
303064-04-2 |
|---|---|
Fórmula molecular |
C21H34N2O2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
N-[(E)-(4-butoxyphenyl)methylideneamino]decanamide |
InChI |
InChI=1S/C21H34N2O2/c1-3-5-7-8-9-10-11-12-21(24)23-22-18-19-13-15-20(16-14-19)25-17-6-4-2/h13-16,18H,3-12,17H2,1-2H3,(H,23,24)/b22-18+ |
Clave InChI |
YSMUHFLZTKCTQV-RELWKKBWSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCCCC |
SMILES canónico |
CCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(benzylamino)-2,2,2-tribromoethyl]benzamide](/img/structure/B15080980.png)
![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B15080982.png)

![Ethyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15080990.png)
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B15080996.png)

![N-[2-(2-hydroxyethoxy)ethyl]octanamide](/img/structure/B15081010.png)
![N-[(E)-(3-ethoxyphenyl)methylidene]-1-naphthalenamine](/img/structure/B15081018.png)
![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-3-furonitrile](/img/structure/B15081035.png)
![Methyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081036.png)


